(S)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid (S)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542420
InChI: InChI=1S/C14H14N2O4S/c1-9(12-15-7-11(21-12)13(17)18)16-14(19)20-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,19)(H,17,18)/t9-/m0/s1
SMILES: CC(C1=NC=C(S1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol

(S)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC13542420

Molecular Formula: C14H14N2O4S

Molecular Weight: 306.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid -

Specification

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
IUPAC Name 2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C14H14N2O4S/c1-9(12-15-7-11(21-12)13(17)18)16-14(19)20-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,19)(H,17,18)/t9-/m0/s1
Standard InChI Key XWARFFHSKGUJQR-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C1=NC=C(S1)C(=O)O)NC(=O)OCC2=CC=CC=C2
SMILES CC(C1=NC=C(S1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C1=NC=C(S1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is 2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid, reflecting its (S)-configuration at the chiral ethyl group. The thiazole ring is substituted at position 2 with a Cbz-protected ethylamine moiety and at position 5 with a carboxylic acid group. The absolute configuration is critical for interactions in chiral environments, such as enzyme active sites .

Molecular and Computed Properties

The molecular formula C₁₄H₁₄N₂O₄S corresponds to a molecular weight of 306.34 g/mol . Key computed properties include:

PropertyValueSource
XLogP3-AA2.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6
Exact Mass306.06742811 Da

These properties suggest moderate lipophilicity (XLogP3-AA = 2.3) and significant molecular flexibility, which may influence bioavailability and binding kinetics .

Comparative Analysis of Enantiomers

Property(S)-Enantiomer(R)-Enantiomer
CAS NumberVC135424201956437-47-0
InChIKeyNot reportedXWARFFHSKGUJQR-SECBINFHSA-N
BioactivityHypothesized chiral specificityUnknown

The (S)-enantiomer’s distinct spatial arrangement may confer unique binding affinities compared to its (R)-counterpart, though experimental data remain limited .

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